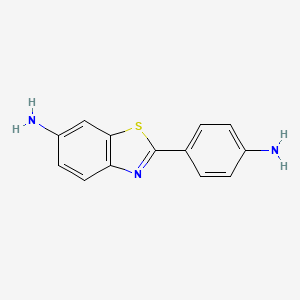

2-(4-氨基苯基)-苯并噻唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Amino-phenyl)-benzothiazol-6-ylamine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . This method allows for the introduction of various substituents on the benzothiazole ring, enabling the exploration of structure-activity relationships .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized through X-ray diffraction studies. These analyses reveal that such compounds can crystallize in different crystal systems, with the presence of various functional groups influencing the overall molecular conformation.Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions, including N- and C-oxidation, which can significantly influence their biological activities. The introduction of fluorine atoms and the formation of amino acid prodrugs have been investigated to enhance the pharmaceutical properties of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility and stability, are crucial for its formulation and therapeutic application. Prodrug strategies have been employed to address formulation challenges and improve the delivery of these compounds.科学研究应用

Fluorescent Labeling Reagent for Fatty Acids Analysis

This compound has been used as a novel fluorescent labeling reagent for the determination of fatty acids in raspberry . The method has been optimized by high-performance liquid chromatography (HPLC) with fluorescence detection and online mass spectrometry identification (HPLC–FLD–MS/MS) .

Analysis of Fatty Acids in Different Varieties of Raspberry

The compound has been successfully applied to the high-performance liquid chromatography (HPLC) determination of fatty acids in 37 different varieties of raspberry . The main experimental parameters affecting extraction efficiency and derivatization yield were investigated and optimized .

Sensitive and Selective Determination of Saturated and Unsaturated Fatty Acids

A novel fluorescent reagent 2-(4-amino)-phenyl-1-hydrogen-phenanthrene [9, 10-d] imidazole (PIA) has been developed for the sensitive and selective determination of saturated and unsaturated fatty acids in 37 different varieties of raspberry .

Extraction Method for Fatty Acids of Potentilla anseris L.

Under optimal extraction conditions, 16 fatty acids of Potentilla anserina L. were analyzed via high-performance liquid chromatography (HPLC) with fluorescence detection, using 2-(4-amino)-phenyl-1-hydrogen-phenanthrene [9,10-d] imidazole as the fluorescence reagent .

Antimicrobial Activity

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity .

作用机制

Target of Action

It’s known that similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

The mode of action of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine involves membrane perturbation and intracellular interactions . The compound interacts with the cytoplasmic membrane, leading to its permeabilization . It also exhibits DNA-binding properties, suggesting an intracellular mode of action .

Biochemical Pathways

The compound’s ability to perturb the cytoplasmic membrane and bind to dna suggests it may interfere with essential cellular processes such as dna replication, transcription, and protein synthesis .

Result of Action

The result of the action of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine is the inhibition of bacterial growth . The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative strains . The compound’s membrane-perturbing and DNA-binding properties lead to disruption of essential cellular processes, resulting in bacterial cell death .

未来方向

属性

IUPAC Name |

2-(4-aminophenyl)-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBLHXAPPAUPCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353947 |

Source

|

| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779132 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

50862-59-4 |

Source

|

| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)

![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)